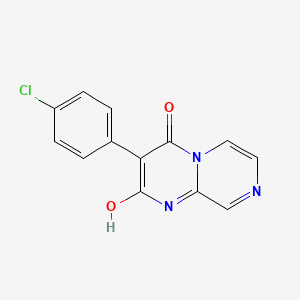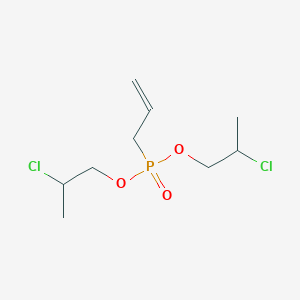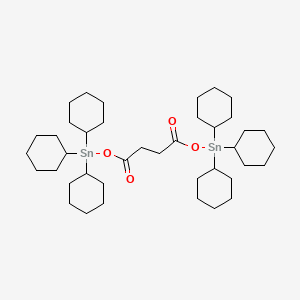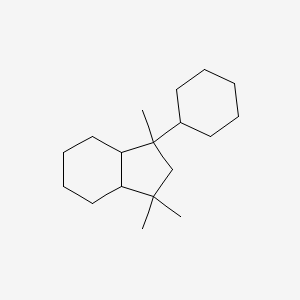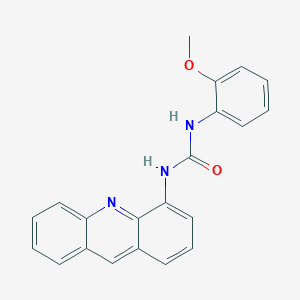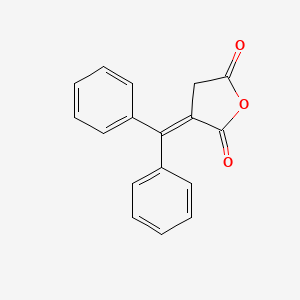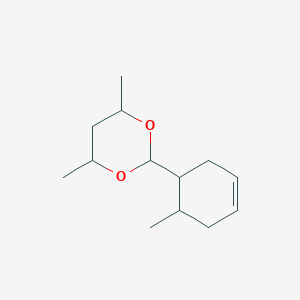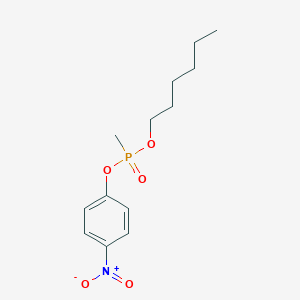
(1-Chloroethyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloroethyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C2H5Cl3P It is a derivative of phosphonic acid and contains a chloroethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)phosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction proceeds as follows:
PCl3+C2H4O→C2H5Cl3P
This reaction typically requires controlled conditions, including a suitable solvent and temperature regulation to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where phosphorus trichloride and ethylene oxide are reacted under carefully monitored conditions. The process may include steps for purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Chloroethyl)phosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
(1-Chloroethyl)phosphonic acid: Formed through hydrolysis.
Various phosphonic acid derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
(1-Chloroethyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of other chemicals.
Agriculture: Employed in the synthesis of plant growth regulators, such as ethephon, which releases ethylene to promote ripening and abscission in crops.
Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonic acid derivatives. In biological systems, compounds derived from this compound, such as ethephon, release ethylene, which acts as a plant hormone to regulate growth and development.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)phosphonic acid: Another organophosphorus compound with similar reactivity and applications.
Phosphonic acid: The parent compound of (1-Chloroethyl)phosphonic dichloride, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted reactivity and the formation of specific derivatives. Its ability to release ethylene makes it particularly valuable in agricultural applications.
Properties
CAS No. |
22864-41-1 |
|---|---|
Molecular Formula |
C2H4Cl3OP |
Molecular Weight |
181.38 g/mol |
IUPAC Name |
1-chloro-1-dichlorophosphorylethane |
InChI |
InChI=1S/C2H4Cl3OP/c1-2(3)7(4,5)6/h2H,1H3 |
InChI Key |
SPYUGXBMJVRZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(P(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
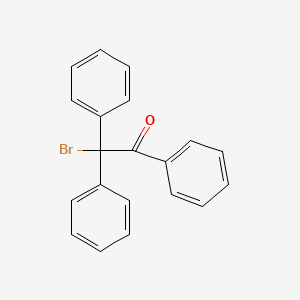
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)


